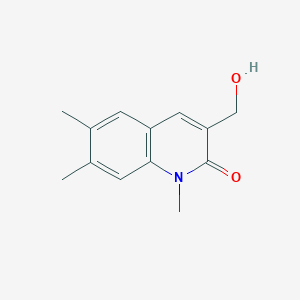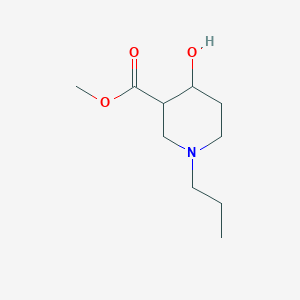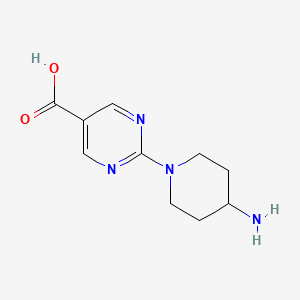![molecular formula C11H16ClF2NO B1478719 2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one CAS No. 2098039-19-9](/img/structure/B1478719.png)
2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
Descripción general
Descripción
2-Chloro-1-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one, also known as 2-Chloro-1-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one, is a highly versatile compound with a wide range of applications in scientific research and lab experiments. It is an organic, colorless solid that is soluble in water and has a molecular weight of 324.05 g/mol. 2-Chloro-1-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one is used in the synthesis of a variety of products, including pharmaceuticals, pesticides, and other industrial chemicals.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
This compound is involved in the synthesis of complex heterocyclic structures, demonstrating its utility in creating novel molecules with potential biological and material applications. For instance, it plays a critical role in the formation of novel antiaromatic systems and benzodiazepines through reactions with different reagents, showcasing its versatility in synthetic organic chemistry (Abe, Ishikawa, Hayashi, & Miura, 1990). Similarly, its involvement in the preparation of pyrroles from homopropargyl azides underlines its potential in the synthesis of substituted pyrroles, a class of compounds with wide-ranging applications in pharmaceuticals and materials science (Wyrębek, Sniady, Bewick, Li, Mikus, Wheeler, & Dembinski, 2009).
Molecular Building Blocks
The compound serves as a precursor for the generation of N-heterocyclic building blocks, which are crucial for the development of pharmaceuticals and agrochemicals. The synthesis of 2H-azirine-2-carbonyl azides and their use in producing α-aminopyrroles and pyrrolopyridinones illustrates the compound's utility in constructing complex nitrogen-containing heterocycles, which are foundational structures in medicinal chemistry (Funt, Krivolapova, Khoroshilova, Novikov, & Khlebnikov, 2020).
Advanced Materials
In the realm of materials science, the synthesis pathways involving "2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one" contribute to the development of novel materials. For instance, the creation of fluorinated calix[4]pyrroles and dipyrrolylquinoxalines from difluoropyrrole units demonstrates the potential for designing new anion receptors with improved affinities and selectivities, which are valuable for sensing applications and ion transport technologies (Anzenbacher, Try, Miyaji, Jursíková, Lynch, Marquez, & Sessler, 2000).
Propiedades
IUPAC Name |
2-chloro-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF2NO/c1-2-9(12)10(16)15-5-7-3-4-11(13,14)8(7)6-15/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKFBPIJQGJFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2CCC(C2C1)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478638.png)


![1-butyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478641.png)

![7-Oxo-6-propyl-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478647.png)

![1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478650.png)
![4-hydroxy-1-isobutyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478653.png)
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperidin-3-amine](/img/structure/B1478654.png)
![1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478655.png)
![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1478656.png)
